Oxolane-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

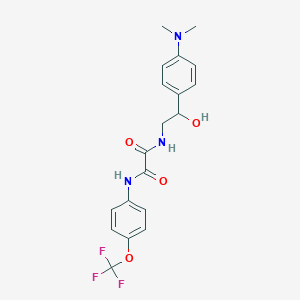

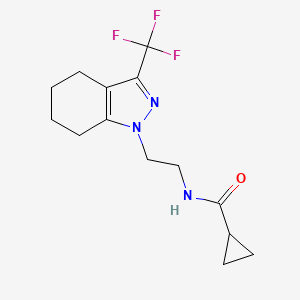

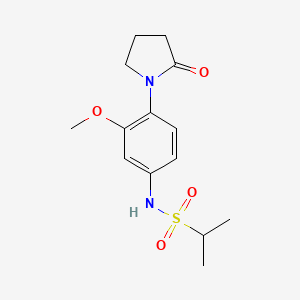

Oxolane-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2137735-38-5 . Its IUPAC name is tetrahydrofuran-3-sulfonyl fluoride . The molecular weight of this compound is 154.16 .

Synthesis Analysis

Recent advances in the synthesis of sulfonyl fluorides have been made through photochemical and electrochemical strategies . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis

The InChI code for Oxolane-3-sulfonyl fluoride is 1S/C4H7FO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2 .Chemical Reactions Analysis

Sulfonyl fluorides, including Oxolane-3-sulfonyl fluoride, have unique reactivity in organic synthesis and have wide applications in drug discovery, chemical biology, and materials science . They can efficiently fluorinate diverse classes of alcohols .科学的研究の応用

Organic Synthesis

Oxolane-3-sulfonyl fluoride is widely used in organic synthesis . Compared with traditional methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Chemical Biology

In the field of chemical biology, Oxolane-3-sulfonyl fluoride has found significant utility . It serves as a reactive probe, providing the right balance of biocompatibility (including aqueous stability) and protein reactivity .

Drug Discovery

Oxolane-3-sulfonyl fluoride is also used in drug discovery . Its unique properties make it a valuable tool in the development of new pharmaceuticals .

Materials Science

In materials science, Oxolane-3-sulfonyl fluoride is used due to its unique properties . It contributes to the development of new materials with improved characteristics .

Protease Inhibitors

Sulfonyl fluoride electrophiles, such as Oxolane-3-sulfonyl fluoride, are commonly used as protease inhibitors . They are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .

Target Identification and Validation

Sulfonyl fluoride probes, including Oxolane-3-sulfonyl fluoride, are believed to find greater utility in areas such as covalent enzyme inhibition, target identification, and validation .

Mapping of Enzyme Binding Sites

The application of sulfonyl fluoride probes can also help in the mapping of enzyme binding sites . This can provide valuable insights into the structure and function of enzymes .

Protein-Protein Interactions

Sulfonyl fluoride probes are also useful in studying protein-protein interactions . They can help identify and understand the complex interactions that occur between different proteins .

作用機序

Target of Action

Oxolane-3-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of sulfonyl fluorides are typically proteins or other biomolecules in the body .

Mode of Action

Sulfonyl fluorides, including Oxolane-3-sulfonyl fluoride, act as electrophilic warheads, meaning they have a tendency to donate electrons and react with nucleophilic (electron-rich) sites on their targets . This reactivity, combined with their stability, makes them attractive for various applications .

Biochemical Pathways

Sulfonyl fluorides in general are known to engage in sulfur(vi)-fluoride exchange (sufex) processes . These processes involve the exchange of sulfur-fluorine bonds with incoming nucleophiles, leading to the formation of stable sulfur-oxygen and sulfur-nitrogen linked products .

Pharmacokinetics

Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which suggests they may have good stability and bioavailability .

Result of Action

Sulfonyl fluorides are known to irreversibly cross-link interacting biomolecules, converting transient and reversible protein-biomolecule interactions into stable binding complexes . This can have various effects depending on the specific targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxolane-3-sulfonyl fluoride. For instance, the pH of the environment can affect the reactivity of sulfonyl fluorides . Additionally, the presence of other reactive species in the environment could potentially interfere with the action of Oxolane-3-sulfonyl fluoride.

将来の方向性

Sulfonyl fluorides, including Oxolane-3-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . These advances suggest that the use of sulfonyl fluorides will continue to grow in the future.

特性

IUPAC Name |

oxolane-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSSPPUHNSTBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxolane-3-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2784321.png)

![N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide](/img/structure/B2784325.png)

![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2784340.png)

![2-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B2784341.png)